molecular formula C7H4Cl2N2S B1316403 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine CAS No. 35265-82-8

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Cat. No. B1316403
CAS RN: 35265-82-8
M. Wt: 219.09 g/mol
InChI Key: ZDKZDOFEASCBMV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine (DCMTP) is an organic compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. It is used in the synthesis of PI3K inhibitor under noncryogenic conditions .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine involves several steps including cyclization, chlorination, and nucleophilic substitution . It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is represented by the empirical formula C7H4Cl2N2S. The molecular weight is 219.09 .


Chemical Reactions Analysis

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine reacts with various compounds to form different complexes . The reaction mixture is allowed to warm to 0°C for 15 min .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a solid at room temperature. It has a molecular weight of 219.09 .

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a critical intermediate in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) demonstrated a rapid synthetic method for such compounds, emphasizing its importance in drug development processes (Zhou, Wang, Xiao, Yang, & Xu, 2019).

Nonlinear Optical Material Development

Research by Murthy et al. (2019) explored the use of a derivative, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, in developing materials with potential applications in nonlinear optics. This includes uses in optical switching and limiting devices, underscoring the compound's relevance in advanced materials science (Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, & Naidu, 2019).

Innovative Synthesis Strategies

A study by Tikad et al. (2007) focused on creating dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, which could be synthesized from 2,4-dichloro derivatives. This research opens pathways for novel synthesis strategies in the field of pyrimidine chemistry (Tikad, Routier, Akssira, Leger, Jarry, & Guillaumet, 2007).

Antibacterial and Antifungal Agent Development

Etemadi et al. (2016) synthesized derivatives of 2,4-dichloro-5-methoxy-pyrimidine that showed potential as antibacterial agents. Their research highlights the compound's application in developing new antimicrobial agents (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).

Development of Antim

icrobial and Antitumor AgentsContinuing the theme of medical applications, Goudgaon and Sheshikant (2013) synthesized novel pyrimidine analogs with antimicrobial properties. This research emphasizes the utility of 2,4-dichloro derivatives in creating compounds with significant biological activity, particularly against bacterial and fungal strains (Goudgaon & Sheshikant, 2013). Similarly, Grivsky et al. (1980) investigated the antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showcasing the potential of such compounds in cancer treatment (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Synthesis Techniques and Applications

Dong et al. (2012) presented a new technique for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine, indicating its scalable production potential, which is crucial for pharmaceutical and material science applications (Dong, Gui, Zhou, Hu, & Gui, 2012).

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is not explicitly stated, pyrimidines in general have been known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral . It is recommended to keep it in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

properties

IUPAC Name

2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKZDOFEASCBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508127
Record name 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

CAS RN

35265-82-8
Record name 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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